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Compound of Interest

Compound Name: trans-3-Octene

CAS No.: 14919-01-8

Cat. No.: B084167 Get Quote

This guide provides a comprehensive technical overview of trans-3-octene, an eight-carbon

unsaturated hydrocarbon. Intended for researchers, chemists, and professionals in drug

development and materials science, this document delves into the molecule's core chemical

and physical properties, spectroscopic signatures, synthesis, and characteristic reactivity. The

content is structured to deliver not just data, but also the scientific rationale behind the

observed properties and experimental methodologies.

Molecular Structure and Identification
trans-3-Octene, systematically named (E)-oct-3-ene, is an aliphatic alkene with the molecular

formula C₈H₁₆.[1][2] Its structure is defined by an eight-carbon chain with a carbon-carbon

double bond located between the third and fourth carbon atoms. The "trans" or "(E)"

designation specifies the stereochemistry of the substituents around this double bond, where

the alkyl groups (an ethyl group and a butyl group) are positioned on opposite sides of the

double bond's plane.[3] This geometric isomerism is a critical determinant of its physical

properties and reactivity compared to its cis counterpart.

The fundamental identifiers for trans-3-octene are:

IUPAC Name: (E)-oct-3-ene[1]

CAS Number: 14919-01-8[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b084167?utm_src=pdf-interest
https://www.benchchem.com/product/b084167?utm_src=pdf-body
https://www.benchchem.com/product/b084167?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Octene
https://www.chembk.com/en/chem/trans-3-octene
https://m.chemicalbook.com/SpectrumEN_14919-01-8_13CNMR.htm
https://www.benchchem.com/product/b084167?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Octene
https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Octene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 112.21 g/mol [1]

SMILES: CCCC/C=C/CC[1]

InChIKey: YCTDZYMMFQCTEO-FNORWQNLSA-N[1]

The structure dictates a non-polar molecule with free rotation only around its single bonds,

leading to specific conformational possibilities.

Caption: Linear structure of trans-3-Octene.

Physicochemical Properties
trans-3-Octene is a clear, colorless liquid under standard conditions.[1][2] Its non-polar nature

renders it insoluble in water but highly soluble in common organic solvents like ethanol, ether,

and acetone. The trans configuration allows for more efficient packing of molecules compared

to the cis isomer, which generally results in a higher melting point and boiling point.

Property Value Source(s)

Molecular Formula C₈H₁₆ [1][2]

Molecular Weight 112.21 g/mol [1]

Appearance Colorless liquid [1][2]

Boiling Point 121-122 °C [2]

Melting Point -110 °C [2]

Density 0.716 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.413 [2]

Vapor Pressure 33 mmHg at 37.7 °C [2]

Flash Point 57 °F (14 °C) [2]

Synthesis of trans-3-Octene
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The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. A

prevalent and reliable method for preparing trans-3-octene is the reduction of an alkyne,

specifically 3-octyne.

Protocol: Dissolving Metal Reduction of 3-Octyne
This method utilizes sodium metal in liquid ammonia to achieve anti-addition of hydrogen

across the triple bond, yielding the trans-alkene with high stereoselectivity.

Reaction: CH₃CH₂C≡C(CH₂)₃CH₃ + 2 Na + 2 NH₃ → CH₃CH₂CH=CH(CH₂)₃CH₃ (trans) + 2

NaNH₂

Step-by-Step Methodology:

Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet,

and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or

nitrogen).

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry

ice/acetone bath) to the desired volume.

Sodium Dissolution: Small pieces of sodium metal are carefully added to the liquid ammonia

with stirring. The formation of a deep blue color indicates the dissolution of sodium and the

presence of solvated electrons.

Alkyne Addition: 3-Octyne is slowly added dropwise to the sodium-ammonia solution. The

blue color will fade as the reaction proceeds. The addition is continued until the blue color

persists, indicating the reaction is complete.

Quenching: The reaction is cautiously quenched by the addition of a proton source, such as

ammonium chloride, to neutralize the sodium amide formed and any unreacted sodium.

Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between

water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine,

dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary

evaporation.
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Purification: The crude product is purified by fractional distillation to yield pure trans-3-
octene.

Causality: The mechanism involves the formation of a radical anion intermediate after the

addition of a solvated electron to the alkyne. This is followed by protonation by ammonia to give

a vinylic radical. The addition of a second electron leads to a vinylic anion, which adopts the

more stable trans configuration to minimize steric repulsion before a final protonation step.
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1. Assemble dry, inert atmosphere apparatus
with dry ice condenser.

2. Condense anhydrous ammonia
at -78°C.

Proceed

3. Add sodium metal to liquid NH₃

(observe deep blue color).

Proceed

4. Slowly add 3-octyne dropwise
until blue color persists.

Proceed

5. Quench reaction with NH₄Cl.

Reaction Complete

6. Evaporate NH₃, perform aqueous workup,
and extract with ether.

Proceed

7. Purify by fractional distillation.

Obtain Crude Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of trans-3-octene.

Chemical Reactivity and Mechanisms
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The reactivity of trans-3-octene is dominated by the electron-rich carbon-carbon double bond,

making it susceptible to electrophilic addition reactions.

A. Catalytic Hydrogenation
Hydrogenation of trans-3-octene over a metal catalyst such as palladium on carbon (Pd/C) or

platinum oxide (PtO₂) results in the saturation of the double bond to yield n-octane.

Reaction: CH₃CH₂CH=CH(CH₂)₃CH₃ + H₂ --(Pd/C)--> CH₃(CH₂)₆CH₃

This reaction is typically carried out in a Parr shaker or a similar apparatus that allows for the

reaction to be conducted under a pressurized atmosphere of hydrogen gas.

B. Electrophilic Halogenation: Bromination
The addition of bromine (Br₂) across the double bond of trans-3-octene proceeds via an anti-

addition mechanism. The initial attack of the alkene on a bromine molecule leads to the

formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a

bromide ion (Br⁻) on one of the carbons of the bromonium ion results in the formation of

(3R,4S)-3,4-dibromooctane as a racemic mixture.

Mechanism Rationale: The formation of the bridged bromonium ion prevents rotation around

the C3-C4 bond and dictates that the nucleophilic attack must occur from the opposite face,

ensuring anti-stereochemistry.

trans-3-Octene + Br₂ Cyclic Bromonium
Ion Intermediate

Electrophilic attack Racemic (3R,4S)-3,4-dibromooctane

Nucleophilic attack by Br⁻
(anti-addition)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-Octene:
Structure, Properties, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084167#trans-3-octene-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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